molecular formula C15H8Cl2N2S B4968974 7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole

7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole

Cat. No.: B4968974
M. Wt: 319.2 g/mol
InChI Key: BXTCCMCYRNUSRE-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both chlorine atoms and the imidazo[2,1-b]benzothiazole scaffold contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2S/c16-10-3-1-9(2-4-10)12-8-19-13-6-5-11(17)7-14(13)20-15(19)18-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTCCMCYRNUSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture under reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in the growth and proliferation of cancer cells. The compound may also interfere with the DNA replication process, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
  • 7-Chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole
  • 7-Chloro-6-fluoro-4-nitro-2-hydrazinylbenzo[d]thiazole

Uniqueness

7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole is unique due to the presence of both chlorine atoms and the imidazo[2,1-b]benzothiazole scaffold, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

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